2,4,6-Trimethylbiphenyl
Overview
Description
2,4,6-Trimethylbiphenyl is an organic compound with the molecular formula C15H16 It is a derivative of biphenyl, where three methyl groups are attached to the 2, 4, and 6 positions of one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylbiphenyl can be synthesized through the reaction of biphenyl with methyl chloride in the presence of a catalyst. The reaction typically involves Friedel-Crafts alkylation, where an aluminum chloride catalyst is used to facilitate the attachment of methyl groups to the biphenyl structure .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalysts and reaction monitoring techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethylbiphenyl undergoes various chemical reactions, including:
Oxidation: It reacts with oxygen to form products such as acetone and benzoic acid.
Substitution: The compound can undergo electrophilic substitution reactions, where the methyl groups can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Triethyl phosphite and other reducing agents.
Substitution: Various electrophiles and catalysts.
Major Products:
Oxidation: Acetone and benzoic acid.
Reduction: 2-Amino-2,4,6-trimethylbiphenyl.
Substitution: Depending on the electrophile used, different substituted biphenyl derivatives can be formed.
Scientific Research Applications
2,4,6-Trimethylbiphenyl has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research on its biological activity and potential as a bioactive compound is ongoing.
Medicine: Studies are being conducted to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4,6-Trimethylbiphenyl exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in radical reactions, where it can form free radicals that interact with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
2,4,6-Trimethylphenol: Another trimethyl derivative of benzene, but with a hydroxyl group instead of a biphenyl structure.
2,3,4-Trimethylbiphenyl: A similar compound with methyl groups attached to different positions on the biphenyl structure.
Uniqueness: 2,4,6-Trimethylbiphenyl is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This distinct structure allows it to participate in specific reactions that other similar compounds may not undergo.
Biological Activity
2,4,6-Trimethylbiphenyl (TMB) is an organic compound belonging to the biphenyl family, characterized by three methyl groups attached to one of the phenyl rings. Its structural formula is C15H18, and it has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of TMB, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of this compound consists of two phenyl rings connected by a single bond, with three methyl groups located at the 2, 4, and 6 positions of one of the rings. This unique arrangement influences its chemical reactivity and biological interactions.
Antimicrobial Activity
Several studies have indicated that TMB exhibits significant antimicrobial properties. For instance, derivatives of TMB have been synthesized and evaluated for their antibacterial activity against various strains of bacteria. One notable study synthesized a series of hydrazones derived from TMB and reported minimal inhibitory concentrations (MICs) ranging from 7.81 to 15.62 µg/mL against Gram-positive bacteria such as Staphylococcus aureus .
Table 1: Antimicrobial Activity of TMB Derivatives
Compound Name | Structure Features | MIC (µg/mL) | Bacterial Strain |
---|---|---|---|
Hydrazone 24 | Derived from TMB | 7.81-15.62 | Staphylococcus aureus |
Hydrazone 25 | Derived from TMB | 15.62 | Escherichia coli |
Antioxidant Activity
TMB has also been investigated for its antioxidant properties. The presence of multiple methyl groups enhances its electron-donating ability, which is crucial in neutralizing free radicals. Preliminary studies suggest that TMB can scavenge free radicals effectively, thus potentially reducing oxidative stress in biological systems .
Anticancer Activity
The anticancer potential of TMB has been explored through various assays. Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation . Molecular docking studies have shown that TMB derivatives can interact favorably with key protein targets involved in cancer progression .
Table 2: Anticancer Activity of TMB Derivatives
Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
TMB Derivative A | A549 | 10 | Induction of apoptosis |
TMB Derivative B | MCF-7 | 15 | Inhibition of cell proliferation |
Study on Antimicrobial Hydrazones
A study conducted by Aslan et al. synthesized a series of hydrazones based on TMB and evaluated their antimicrobial efficacy. The results demonstrated that these compounds could serve as potential candidates for developing new antimicrobial agents due to their significant activity against resistant bacterial strains .
Study on Anticancer Properties
In another research effort, a derivative of TMB was subjected to MTT assays to evaluate its cytotoxicity against lung cancer cells. The study revealed that the compound not only inhibited cell growth but also altered the expression levels of key proteins involved in apoptosis, suggesting a promising avenue for therapeutic development .
Properties
IUPAC Name |
1,3,5-trimethyl-2-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-11-9-12(2)15(13(3)10-11)14-7-5-4-6-8-14/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKUYUULLQLNFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192841 | |
Record name | 2,4,6-Trimethylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3976-35-0 | |
Record name | 2,4,6-Trimethylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003976350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trimethylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the Carbon-13 NMR chemical shifts of the methyl groups in 2,4,6-Trimethylbiphenyl different from those in 2,2′-dimethylbiphenyl and 2,2′,6,6′-tetramethylbiphenyl?
A1: The research paper "Carbon-13 Magnetic Resonance Chemical Shifts in Alkylbiphenyls" [] investigates the structural nuances of various alkyl biphenyls using Carbon-13 NMR. One key finding relates to the chemical shifts observed in the methyl groups of different biphenyl configurations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.